![molecular formula C6H10O6 B155924 5-Dehydro-D-fructose CAS No. 1684-29-3](/img/structure/B155924.png)
5-Dehydro-D-fructose
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Overview
Description
5-dehydro-D-fructose is a hexose obtained by selective dehydration at the 5-position of D-fructose. It derives from a D-fructose.
Scientific Research Applications
Food Industry Applications
2.1 Sweetener Development
5-KF's sweetness profile has led to its investigation as a sugar substitute. Studies indicate that its sweetness is nearly indistinguishable from D-fructose at similar concentrations, making it a potential candidate for low-calorie food products .
Property | D-Fructose | 5-Keto-D-Fructose |
---|---|---|
Sweetness (mM) | 60 | 70 |
Caloric Value (kcal/g) | 4 | 0 |
Presence in Natural Products | Yes | Yes |
2.2 Maillard Reaction
Research has shown that 5-KF promotes the Maillard reaction when combined with amines, leading to the formation of various flavor compounds . This property can be exploited in the development of flavored food products without the adverse effects associated with traditional sugars.
Medicinal Applications
3.1 Cytotoxicity Studies
While 5-KF shows promise as a sweetener, its cytotoxic effects have raised concerns regarding its safety in food applications. Studies indicate that it significantly inhibits the growth of both gram-positive and gram-negative bacteria, as well as colon cancer cell lines (HT-29), at concentrations above 5 mM .
Cell Type | Viability Reduction (%) at 5 mM |
---|---|
Bacillus subtilis | Significant |
Escherichia coli | Significant |
HT-29 (Colon Cancer) | Severe Cytotoxicity |
3.2 Potential Therapeutic Uses
Despite its cytotoxicity, there are indications that 5-KF could be beneficial for metabolic disorders. It has been identified as a substrate for fructokinase in liver tissues, leading to the formation of 5-keto-D-fructose-1-phosphate, which may play a role in metabolic pathways relevant to diabetes and obesity management .
Biotechnological Production
The biotechnological production of 5-KF has been optimized using genetically modified strains of Gluconobacter oxydans, achieving high conversion efficiencies and concentrations suitable for commercial applications .
Strain | Production Yield (g/L) | Conversion Efficiency (%) |
---|---|---|
Gluconobacter oxydans 621H | 489 | 98 |
Case Studies
Case Study 1: Sensory Evaluation
A sensory study conducted by Herweg et al. (2018) demonstrated that trained panels could not distinguish between solutions of D-fructose and 5-KF, highlighting its potential for use in food products without compromising taste quality .
Case Study 2: Toxicological Assessment
In a toxicological assessment aimed at understanding the viability effects on various cell types, it was found that even low concentrations of 5-KF could lead to significant reductions in cell viability, necessitating further research into its safety profile before widespread application in food products .
Properties
CAS No. |
1684-29-3 |
---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3S,4S)-1,3,4,6-tetrahydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h5-8,11-12H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
AWQIYVPBMVSGCL-PHDIDXHHSA-N |
SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)CO)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Key on ui other cas no. |
5729-73-7 |
Synonyms |
5-keto-D-fructose 5-ketofructose 5-oxofructose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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